molecular formula C16H20N2O B1271971 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol CAS No. 849021-31-4

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol

Cat. No.: B1271971
CAS No.: 849021-31-4
M. Wt: 256.34 g/mol
InChI Key: PENPEXKNMMNVKA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is a bifunctional organic compound featuring a tert-butylphenyl group and a pyrimidine ring connected via an ethanol linker. Its molecular structure combines a bulky hydrophobic tert-butyl group with a heteroaromatic pyrimidine moiety, which may confer unique physicochemical and biological properties. Analytical techniques such as $^1$H NMR, $^{13}$C NMR, and HRMS are standard for confirming its structure .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11,15,19H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENPEXKNMMNVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375476
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-31-4
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849021-31-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and pyrimidine-4-carbaldehyde.

    Grignard Reaction: The 4-tert-butylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Condensation Reaction: The resulting alcohol is then condensed with pyrimidine-4-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethanone.

    Reduction: Formation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(4-tert-Butylphenyl)ethanol
  • Structure: Lacks the pyrimidine ring but retains the tert-butylphenyl group and ethanol chain.
  • Properties: Exhibits solubility in both polar and nonpolar solvents, attributed to its amphiphilic tert-butylphenyl-ethanol structure .
  • Biological Activity : Functions as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation .
  • The ethanol linker in both compounds enhances hydrogen-bonding capacity, but the pyrimidine in the target compound could introduce π-π stacking interactions or act as a pharmacophore.
b. 1-(2-Methylpyrimidin-4-yl)ethan-1-one
  • Structure: Contains a pyrimidine ring with a methyl substituent and a ketone group instead of ethanol.
  • Properties : Used as a flavoring agent due to its acetylated pyrimidine structure .
  • This difference may influence solubility and reactivity in biological systems.
c. N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
  • Structure : Shares the tert-butylphenyl group but includes a sulfonamide and piperidinyloxy moiety.
  • Synthesis : Prepared via GP1 methodology with 75% yield, purified by silica gel chromatography .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility
1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol ~286.37 tert-butylphenyl, pyrimidine, ethanol Likely amphiphilic*
2-(4-tert-Butylphenyl)ethanol 194.28 tert-butylphenyl, ethanol Polar/Nonpolar
1-(2-Methylpyrimidin-4-yl)ethan-1-one 150.17 methylpyrimidine, ketone Not reported

*Inferred from structural similarity to 2-(4-tert-Butylphenyl)ethanol.

Biological Activity

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and a pyrimidine moiety, which is known for its role in various biological systems. The structural formula can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The cytotoxicity of this compound was evaluated through cell viability assays, demonstrating significant inhibition of cell growth at concentrations around 50 µM.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23127.6
Similar Pyrimidine DerivativeA549 (Lung Cancer)29.3

These results suggest a promising avenue for further development as an anticancer agent.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar pyrimidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Similar Pyrimidine DerivativeEscherichia coli10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways related to proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrimidine or phenyl rings can significantly alter potency and selectivity. For example, modifications that enhance lipophilicity may improve membrane permeability, while electron-withdrawing groups can increase binding affinity to target proteins.

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological profiles. In one study, a series of derivatives were synthesized and tested for their antitumor activity against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxic effects.

Case Study Example:
A derivative with a methoxy group at the para position on the phenyl ring exhibited an IC50 value of 15 µM against MDA-MB-231 cells, indicating that such substitutions can lead to improved biological efficacy.

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